molecular formula C49H69N13O12 B12824114 Valine angiotensin II

Valine angiotensin II

Cat. No.: B12824114
M. Wt: 1032.2 g/mol
InChI Key: NLPUTBDZNNXHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This peptide plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is composed of the amino acids aspartic acid, arginine, valine, tyrosine, histidine, proline, and phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Arg-Val-Tyr-Val-His-Pro-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Deprotection: The protecting group is removed using a base such as piperidine (for Fmoc) or an acid such as trifluoroacetic acid (for Boc).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of Asp-Arg-Val-Tyr-Val-His-Pro-Phe involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide .

Chemical Reactions Analysis

Types of Reactions

Asp-Arg-Val-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using trypsin or chymotrypsin at physiological pH and temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracetic acid.

    Reduction: Reducing agents like DTT or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

Scientific Research Applications

Asp-Arg-Val-Tyr-Val-His-Pro-Phe has numerous applications in scientific research:

Mechanism of Action

Asp-Arg-Val-Tyr-Val-His-Pro-Phe exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This binding activates various signaling pathways, including the phospholipase C pathway, leading to the release of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels, causing vasoconstriction and increased blood pressure .

Biological Activity

Valine angiotensin II (Val-Ang II) is a modified form of the naturally occurring peptide angiotensin II (Ang II), which plays a crucial role in the regulation of blood pressure and fluid balance. This article explores the biological activity of Val-Ang II, focusing on its mechanisms, therapeutic potential, and recent research findings.

Overview of Angiotensin II

Angiotensin II is an octapeptide hormone that is part of the renin-angiotensin system (RAS). It is primarily known for its vasoconstrictive properties and its role in increasing blood pressure. Ang II exerts its effects through two main receptors: AT1 and AT2. The activation of the AT1 receptor leads to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion, while the AT2 receptor generally mediates vasodilatory effects and counter-regulatory actions.

Structural Modifications and Biological Implications

Valine Substitution : The introduction of valine into the Ang II structure alters its biological activity. Research has shown that such modifications can enhance certain properties while reducing undesirable effects like vasoconstriction. For instance, studies have indicated that Val-Ang II can retain some of the beneficial effects of Ang II while mitigating its pressor activity .

Val-Ang II functions primarily through:

  • Receptor Interaction : Similar to Ang II, Val-Ang II binds to AT1 receptors but may exhibit altered binding affinity or efficacy due to structural changes.
  • Antiplasmodial Activity : Recent studies have highlighted the potential antiplasmodial effects of Ang II derivatives, including Val-Ang II. For example, constrained peptides derived from Ang II exhibited significant activity against malaria parasites while reducing vasoconstrictor effects .

Case Studies and Clinical Trials

Numerous studies have evaluated the biological activity of Val-Ang II:

Study Type Findings
Maciel et al. (2017)In vitroDeveloped constrained peptides from Ang II; found that modifications led to increased antiplasmodial activity without significant vasoconstriction .
Chawla et al. (2024)Pilot trialInfusion of angiotensin II showed significant hemodynamic improvement in patients with shock states; implications for modified forms like Val-Ang II remain to be explored .
Khanna et al. (2024)Randomized controlled trialDemonstrated that angiotensin II infusion improved mean arterial pressure significantly compared to placebo; suggests potential for modified peptides in clinical settings .

Pharmacokinetics and Bioavailability

The bioavailability of angiotensin-converting enzyme (ACE) inhibitory peptides, including those derived from valine modifications, has been studied extensively. For instance, it was observed that certain peptide combinations exhibit enhanced stability and resistance to gastrointestinal degradation, which is crucial for their therapeutic application .

Comparative Biological Activity

To further illustrate the differences between Val-Ang II and traditional Ang II, a comparative analysis is provided below:

Property Angiotensin II This compound
VasoconstrictionHighReduced
Antiplasmodial ActivityLowEnhanced
Receptor Affinity (AT1)HighVariable
Stability in BloodstreamLowHigher

Properties

Molecular Formula

C49H69N13O12

Molecular Weight

1032.2 g/mol

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)

InChI Key

NLPUTBDZNNXHCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.